3,5-Dibromophenyl thiocyanate

Description

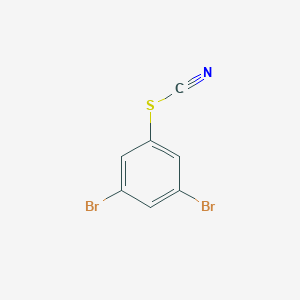

3,5-Dibromophenyl thiocyanate (C₇H₃Br₂NCS) is a brominated aromatic thiocyanate derivative characterized by a phenyl ring substituted with two bromine atoms at the 3- and 5-positions and a thiocyanate (-SCN) group. Thiocyanates are versatile intermediates in organic synthesis, often utilized in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The bromine substituents enhance the compound’s electrophilicity, making it reactive toward nucleophilic agents.

Properties

CAS No. |

114545-25-4 |

|---|---|

Molecular Formula |

C7H3Br2NS |

Molecular Weight |

292.98 g/mol |

IUPAC Name |

(3,5-dibromophenyl) thiocyanate |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)11-4-10/h1-3H |

InChI Key |

QDXOCNDXUFJBER-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromophenyl thiocyanate typically involves the reaction of 3,5-dibromophenyl halides with alkali thiocyanates in an aqueous medium. For instance, 3,5-dibromophenyl bromide can be treated with sodium thiocyanate in boiling ethanol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromophenyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiocyanate group.

Reduction Reactions: Reducing agents like sodium borohydride can reduce the thiocyanate group.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include sulfonyl derivatives.

Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

3,5-Dibromophenyl thiocyanate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromophenyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functional derivatives of thiocyanate-containing compounds, emphasizing substituent effects, synthesis, and physicochemical properties.

Spectroscopic and Analytical Comparisons

Key Observations:

- IR Spectroscopy : All compounds exhibit strong carbonyl (C=O) stretches near 1660–1675 cm⁻¹, consistent with ketone or amide functionalities. Brominated thiocyanates may show shifted peaks due to electron-withdrawing effects .

- NMR Profiles : Aromatic protons (Ar-H) resonate between δ 6.59–8.43 ppm, while carbons adjacent to electronegative groups (e.g., C=O, C=S) appear upfield (δ 120–180 ppm) .

- Mass Spectrometry : Fragmentation patterns reflect loss of substituents (e.g., phenyl, thienyl) and stable heterocyclic cores.

Stability and Reactivity

- Thermal Stability : High melting points (e.g., 307°C for compound 7h ) correlate with rigid heterocyclic frameworks. Brominated thiocyanates may exhibit lower volatility due to increased molecular mass .

- Reactivity : Thiocyanate groups undergo nucleophilic substitution or cycloaddition reactions. Bromine atoms in 3,5-dibromophenyl derivatives may direct electrophilic aromatic substitution or participate in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.